2-(Phenoxymethyl)benzonitrile

Description

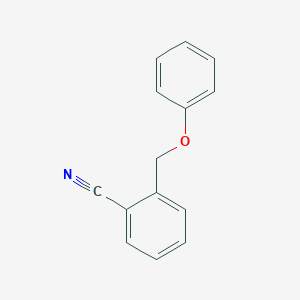

Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZUYPHTPWGIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424233 | |

| Record name | 2-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168971-54-8 | |

| Record name | 2-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168971-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Phenoxymethyl)benzonitrile

Abstract: This technical guide provides a comprehensive overview of 2-(Phenoxymethyl)benzonitrile, a key aromatic nitrile derivative. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's fundamental properties, synthesis protocols, spectroscopic characterization, and potential applications. By integrating established chemical principles with practical insights, this guide aims to be an essential resource for the scientific community engaged in the exploration and utilization of novel chemical entities.

Introduction and Core Compound Identification

This compound is an organic compound featuring a benzonitrile core structure linked to a phenoxy group via a methylene bridge. This unique arrangement of a nitrile group and an ether linkage on an aromatic framework makes it a valuable intermediate in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. The nitrile group can serve as a precursor to various functional groups, including amines, carboxylic acids, and tetrazoles, while the phenoxymethyl moiety can influence the molecule's steric and electronic properties, as well as its pharmacokinetic profile in potential drug candidates.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 168971-54-8[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 168971-54-8 | [1] |

| Molecular Formula | C₁₄H₁₁NO | [2] |

| Molecular Weight | 209.24 g/mol | --- |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzonitrile, 2-(phenoxymethyl)- | [1] |

| Monoisotopic Mass | 209.08406 Da | [2] |

Below is the two-dimensional chemical structure of this compound, rendered to illustrate the connectivity of its constituent atoms.

Sources

An In-depth Technical Guide to the Physical Properties of 2-(Phenoxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 2-(Phenoxymethyl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Understanding these properties is critical for its synthesis, purification, formulation, and application in various research and development endeavors. This document moves beyond a simple listing of data points to provide insights into the causality behind these properties and the methodologies for their determination.

Molecular Structure and Its Implications for Physical Properties

This compound possesses a unique molecular architecture that dictates its physical behavior. The structure features a benzonitrile moiety linked to a phenyl group through an ether linkage at the ortho position.

Key Structural Features:

-

Benzonitrile Group: The cyano (-C≡N) group is highly polar and can participate in dipole-dipole interactions. The aromatic ring is nonpolar.

-

Phenoxymethyl Group: The ether linkage (-O-) introduces a degree of polarity and the additional phenyl group contributes to the molecule's overall size and potential for π-π stacking interactions.

-

Ortho Substitution: The close proximity of the phenoxymethyl group to the nitrile function can influence the molecule's conformation and electronic properties.

This combination of polar and nonpolar functionalities suggests that this compound will exhibit moderate solubility in a range of organic solvents and have a relatively high melting and boiling point due to its molecular weight and potential for intermolecular forces.

Core Physical Properties

A thorough understanding of the physical properties of this compound is essential for its effective use in a laboratory setting. The following table summarizes the key physical data, compiled from available literature and predictive models.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₁NO | - |

| Molecular Weight | 195.24 g/mol | - |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | Not explicitly reported; predicted to be >300 °C | Predictive models |

| Solubility | ||

| Water | Sparingly soluble | Inferred from structure |

| Organic Solvents | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate) | [2] |

In-depth Analysis of Physical Properties

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a critical physical property that provides a straightforward indication of its purity. For this compound, a sharp melting point range of 58-60 °C has been reported for the pure compound.[1] A broader melting range would suggest the presence of impurities.

Solubility Profile: Guiding Solvent Selection

The solubility of this compound is governed by the principle of "like dissolves like." Due to its aromatic nature and the presence of both polar (nitrile and ether) and nonpolar (phenyl rings) groups, it exhibits good solubility in a range of common organic solvents.[2] Its solubility in non-polar solvents is driven by van der Waals forces, while polar aprotic solvents can interact with the nitrile and ether functionalities. The compound is expected to have low solubility in water due to the predominance of its nonpolar structural elements.

The choice of solvent is critical for various applications:

-

Synthesis: A solvent that dissolves both reactants and reagents is necessary for efficient reaction kinetics.

-

Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a solvent at different temperatures.

-

Analysis: Solvents for spectroscopic analysis (e.g., NMR) must fully dissolve the compound to provide high-resolution spectra.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the ether linkage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

C≡N Stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹ is indicative of the aromatic nitrile.[3]

-

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the ether linkage will appear in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic rings will be observed in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 195.24. The fragmentation pattern can provide further structural confirmation.

Experimental Protocols

The following section details standardized protocols for the determination of the key physical and spectroscopic properties of this compound.

Workflow for Physical Property Characterization

Caption: Workflow for the comprehensive physical and spectroscopic characterization of this compound.

Step-by-Step Methodologies

5.2.1. Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is molten (T₂). The melting point range is T₁-T₂.

5.2.2. Qualitative Solubility Determination

-

Sample Preparation: Add approximately 10 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane) to the test tube.

-

Observation: Vigorously shake the test tube for 30 seconds and observe.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves.

-

Insoluble: The solid does not dissolve.

-

-

Heating (Optional): Gently warm the mixture to assess temperature effects on solubility.

5.2.3. NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

5.2.4. FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

5.2.5. Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Synthesis and Applications

This compound and its derivatives are typically synthesized via nucleophilic substitution reactions between a substituted phenol and a 2-(halomethyl)benzonitrile.[1] The benzonitrile moiety is a versatile functional group in organic synthesis and is found in numerous pharmaceutically active compounds. Its presence can influence a molecule's binding affinity to biological targets and its metabolic stability.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, grounded in its molecular structure. The presented data and experimental protocols offer a robust framework for researchers and scientists working with this compound. A thorough understanding and application of this knowledge are crucial for advancing research and development in fields where this molecule plays a vital role.

References

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine.

- 2-Methylbenzonitrile | C8H7N | CID 10721. PubChem.

- Cas no 6476-32-0 (2-Phenoxybenzonitrile). ChemicalBook.

- Benzonitrile. Sciencemadness Wiki.

- Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry.

- Spectra and structure of benzonitriles and some of its simple derivatives.

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

Sources

2-(Phenoxymethyl)benzonitrile molecular weight

An In-Depth Technical Guide to 2-(Phenoxymethyl)benzonitrile: Synthesis, Characterization, and Applications

Introduction

This compound is an aromatic organic compound that integrates a benzonitrile core with a phenoxymethyl substituent. The strategic placement of the nitrile group and the ether linkage provides a unique electronic and structural framework, making it a molecule of interest in medicinal chemistry and materials science. The nitrile functional group is a prevalent pharmacophore in numerous approved pharmaceuticals, valued for its ability to modulate physicochemical properties and engage in critical binding interactions with biological targets.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic protocol, analytical characterization methods, and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | PubChem |

| Molecular Weight | 209.24 g/mol | PubChem |

| Monoisotopic Mass | 209.08406 Da | PubChemLite[3] |

| Predicted XlogP | 3.1 | PubChemLite[3] |

| Appearance | Colorless liquid (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. In this proposed synthesis, sodium phenoxide is reacted with 2-(bromomethyl)benzonitrile. The phenoxide, a potent nucleophile, displaces the bromide ion from the benzylic position of 2-(bromomethyl)benzonitrile in an SN2 reaction to form the desired ether linkage.

Experimental Protocol

Materials:

-

Phenol

-

Sodium hydride (60% dispersion in mineral oil)

-

2-(Bromomethyl)benzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere of argon, add phenol (1.0 equivalent) and dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Ether Formation: To the freshly prepared sodium phenoxide solution, add a solution of 2-(bromomethyl)benzonitrile (1.05 equivalents) in anhydrous THF dropwise at room temperature. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Synthetic Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Analytical Characterization

Confirmation of the structure and assessment of the purity of the synthesized this compound require a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzonitrile and phenoxy rings, likely in the range of 7.0-7.8 ppm. A characteristic singlet for the methylene protons (-CH₂-) of the phenoxymethyl group would be anticipated around 5.0-5.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon (typically around 118-120 ppm), and the methylene carbon (around 60-70 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. Additionally, characteristic C-O-C stretching vibrations for the ether linkage are expected in the region of 1250-1000 cm⁻¹.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z = 209.24). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Research and Drug Development

The benzonitrile moiety is a versatile functional group in medicinal chemistry, often employed to enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and participate in key binding interactions with protein targets.[2]

-

Scaffold for Bioactive Molecules: this compound can serve as a valuable scaffold for the synthesis of more complex molecules. The phenoxy and benzonitrile rings can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

-

Role of the Nitrile Group: The nitrile group can act as a bioisostere for a carbonyl group or a halogen atom. Its linear geometry and ability to act as a hydrogen bond acceptor make it a critical component in the design of enzyme inhibitors.[1][2] For instance, several benzonitrile-containing compounds have been developed as potent and selective inhibitors of enzymes like aromatase for the treatment of estrogen-dependent cancers.[1]

-

Potential Therapeutic Areas: Given the prevalence of the benzonitrile scaffold in various therapeutic agents, derivatives of this compound could be investigated for a range of biological activities, including as kinase inhibitors for oncology[5], or for their potential in treating neurological or inflammatory disorders. Benzonitrile compounds have also been explored for their antitumor activity against various cancer cell lines.[6]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for benzonitrile derivatives. Benzonitrile itself is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber), when handling this compound.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

References

-

PubChem. (n.d.). 2-[(2-Phenylphenoxy)methyl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H11NO). Retrieved from [Link]

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.

-

MySkinRecipes. (n.d.). 2-(2-(Hydroxymethyl)phenoxy)benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Application of benzonitrile compound in preparation of antitumor drugs.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. National Academies Press (US). Retrieved from [Link]

-

Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Balasubramanian, T., & Arulkumaran, R. (2014). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 6(1), 315-326.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. PubChemLite - this compound (C14H11NO) [pubchemlite.lcsb.uni.lu]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 2-(2-(Hydroxymethyl)phenoxy)benzonitrile [myskinrecipes.com]

- 6. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 7. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. nj.gov [nj.gov]

- 10. lobachemie.com [lobachemie.com]

2-(Phenoxymethyl)benzonitrile IUPAC name

An In-Depth Technical Guide to 2-(Phenoxymethyl)benzonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

This compound is a bifunctional organic molecule that serves as a valuable scaffold and synthetic intermediate in the fields of medicinal chemistry and materials science. Integrating a chemically versatile nitrile group, a stable ether linkage, and two aromatic rings, this compound offers a unique structural framework for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical identity, anticipated spectroscopic profile, a robust synthetic methodology, and its potential applications, particularly in drug discovery. The discussion is tailored for researchers and drug development professionals, emphasizing the mechanistic rationale behind synthetic choices and the compound's potential as a core structure for generating libraries of bioactive molecules.

Introduction: The Benzonitrile Moiety in Drug Design

Benzonitrile and its derivatives are established building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1] The nitrile group is a powerful functional motif; its strong electron-withdrawing nature influences the reactivity of the attached aromatic ring, and it can be readily transformed into other critical functional groups such as amines, amides, and carboxylic acids.[2] This chemical versatility makes benzonitrile-containing scaffolds highly attractive in rational drug design.

This compound emerges as a particularly interesting structure. It combines the reactive potential of the benzonitrile unit with the structural and conformational influence of a phenoxymethyl substituent. This substituent not only adds steric bulk but also introduces an ether linkage that can participate in hydrogen bonding and other non-covalent interactions within biological targets, a crucial feature for molecular recognition and binding affinity. Its potential has been noted in the broader context of benzonitrile compounds investigated for therapeutic applications, including as antitumor agents.[3]

Physicochemical and Spectroscopic Profile

IUPAC Nomenclature and Structural Properties

-

Preferred IUPAC Name: this compound

-

Synonyms: 2-Phenoxymethylbenzonitrile[4]

-

CAS Number: 168971-54-8[4]

-

Molecular Formula: C₁₄H₁₁NO

-

Molecular Weight: 209.24 g/mol [5]

Tabulated Physicochemical and Mass Spectrometry Data

The following table summarizes key computed properties for this compound, providing essential data for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | PubChem[5] |

| Exact Mass | 209.08351 Da | PubChem[5] |

| Monoisotopic Mass | 209.08351 Da | PubChem[5] |

| Predicted [M+H]⁺ (m/z) | 210.09134 | PubChem[5] |

| Predicted [M+Na]⁺ (m/z) | 232.07328 | PubChem[5] |

Anticipated Spectroscopic Characterization

While a complete experimental spectrum is not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features based on well-established principles.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the benzylic protons (CH₂) as a singlet around δ 5.0-5.5 ppm. The aromatic regions will display complex multiplets corresponding to the protons on both the benzonitrile and phenoxy rings, typically between δ 6.8 and 7.8 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a nitrile carbon (C≡N) signal around δ 115-120 ppm. The benzylic carbon (CH₂) will appear around δ 65-75 ppm. Numerous signals in the δ 110-160 ppm range will correspond to the twelve aromatic carbons.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the 2220-2240 cm⁻¹ region. Additional key absorptions will include C-O-C ether stretching around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), and C-H stretching and bending vibrations for the aromatic and benzylic groups. The spectral features of the related compound 2-(phenoxymethyl)benzimidazole support these assignments.[7]

Synthesis and Mechanistic Considerations

Recommended Synthetic Strategy: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classical Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic benzyl halide.

Causality of Experimental Design:

-

Choice of Reactants: 2-(Bromomethyl)benzonitrile is selected as the electrophile due to the excellent leaving group ability of the bromide ion. Phenol serves as the precursor to the nucleophile.

-

Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the acidic phenol to form the potassium phenoxide nucleophile but not so strong as to promote side reactions like elimination.

-

Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is preferred. These solvents effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.

Detailed Experimental Protocol

Reaction: Synthesis of this compound

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and 100 mL of anhydrous acetonitrile.

-

Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of potassium phenoxide.

-

Addition of Electrophile: Dissolve 2-(bromomethyl)benzonitrile (1.05 eq.) in 20 mL of anhydrous acetonitrile and add it dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in dichloromethane and wash sequentially with 1 M NaOH (to remove unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Key derivatization pathways from this compound.

Applications in Drug Discovery

The structural features of this compound make it a promising scaffold for medicinal chemistry programs.

-

Core Scaffold for Library Synthesis: Its derivatization potential allows for the rapid generation of a library of analogues. For instance, the amine derivative can be used in amide coupling reactions, while the carboxylic acid can be coupled with various amines to explore structure-activity relationships (SAR). This approach is fundamental in modern drug discovery. [8]* Antitumor Potential: A Chinese patent has claimed the use of benzonitrile compounds for the preparation of antitumor drugs, citing activity against a range of cancers including lung and colon cancer. [3]While this compound is not explicitly named, its structural class falls within the scope of interest for oncological research.

-

Intermediate for Complex Bioactive Molecules: Benzonitrile moieties are present in advanced clinical candidates and approved drugs. For example, complex benzonitrile derivatives have been synthesized and evaluated as potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. [9]this compound serves as an excellent starting point for the synthesis of such complex, polycyclic systems. The related 2-(phenoxymethyl)benzimidazole scaffold has also shown significant antimicrobial activity. [10][11]

Safety and Handling

While specific toxicological data for this compound is not available, its handling should be guided by the safety profile of the parent compound, benzonitrile.

-

Hazard Assessment: Benzonitrile is classified as harmful if swallowed or in contact with skin. [12]It can cause skin irritation. [12]Upon combustion, it may produce toxic gases such as hydrogen cyanide and nitrogen oxides. [13]* Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. [14] * Avoid inhalation of dust, vapor, or mist.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Tabulated Safety Information (based on Benzonitrile)

| Hazard Type | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312, P330, P501 |

| Acute Toxicity, Dermal | Category 4 | P280, P302+P352, P312, P322, P363 |

| Flammability | Combustible Liquid | P210, P280 |

Data sourced from Sigma-Aldrich Safety Data Sheet for Benzonitrile.

Conclusion and Future Outlook

This compound is more than a simple organic compound; it is a versatile platform for chemical innovation. Its straightforward synthesis, combined with the rich reactivity of its nitrile and aromatic components, positions it as a valuable intermediate for researchers in both academic and industrial settings. For drug development professionals, it represents a promising starting scaffold for generating diverse chemical libraries aimed at identifying novel therapeutic agents, particularly in oncology and infectious diseases. Future research should focus on the systematic exploration of its biological activity and the development of its derivatives as probes for complex biological systems.

References

- Application of benzonitrile compound in preparation of antitumor drugs.

-

Benzonitrile - Wikipedia. Wikipedia. [Link]

-

Benzonitrile,2-(phenoxymethyl)-;168971-54-8. Axsyn. [Link]

-

This compound (C14H11NO). PubChem. [Link]

-

2-Phenoxybenzonitrile | C13H9NO. PubChem. [Link]

- Synthesis of benzonitriles from substituted benzoic acid.

-

3-[2-(Hydroxymethyl)phenoxy]benzonitrile | C14H11NO2. PubChem. [Link]

- Process for the preparation of substituted 2-(phenoxymethyl) benzoic acids.

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

-

Benzonitrile, m-phenethyl-. NIST WebBook. [Link]

-

Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega. [Link]

-

Synthesis and Antimicrobial Studies Of Some Novel Benzimidazole Derivatives. ResearchGate. [Link]

-

Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. ResearchGate. [Link]

-

Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]

-

HAZARD SUMMARY - Benzonitrile. New Jersey Department of Health. [Link]

-

Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Cheméo. [Link]

-

Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. [Link]

-

Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes. ResearchGate. [Link]

-

BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Synthesis and antimicrobial studies of benzimidazole[a]pyrrol-(3-phenoxy)-3-yl-4-ol. Der Pharma Chemica. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 4. Benzonitrile,2-(phenoxymethyl)-;168971-54-8 [axsyn.com]

- 5. PubChemLite - this compound (C14H11NO) [pubchemlite.lcsb.uni.lu]

- 6. sphinxsai.com [sphinxsai.com]

- 7. esisresearch.org [esisresearch.org]

- 8. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Phenoxymethyl)benzonitrile: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-(Phenoxymethyl)benzonitrile, a molecule of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to propose a robust framework for its synthesis, characterization, and exploration of its potential utility.

Molecular Identity and Physicochemical Properties

This compound is an aromatic compound featuring a benzonitrile moiety linked to a phenyl group through a methylene ether bridge. This unique combination of functional groups suggests potential for diverse chemical transformations and biological interactions.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 168971-54-8 | [1] |

| Molecular Formula | C₁₄H₁₁NO | [2] |

| Molecular Weight | 209.24 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=CC=C2C#N | [2] |

| InChI | InChI=1S/C14H11NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2 | [2] |

| InChIKey | RFZUYPHTPWGIJU-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 3.1 | [2] |

| Predicted Hydrogen Bond Donors | 0 | [2] |

| Predicted Hydrogen Bond Acceptors | 2 | [2] |

Proposed Synthesis via Williamson Ether Synthesis

The most logical and well-established method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenoxide will act as the nucleophile, attacking an electrophilic 2-(halomethyl)benzonitrile. Given the reactivity of benzylic halides, 2-(bromomethyl)benzonitrile or 2-(chloromethyl)benzonitrile would be suitable starting materials. A study on the synthesis of various 2-aryloxymethylbenzonitriles from 2-cyanobenzyl chloride supports this approach.[5]

The proposed synthetic pathway is outlined below:

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed methodology based on established Williamson ether synthesis procedures and analogous reactions.[3][5] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

Phenol

-

2-(Bromomethyl)benzonitrile or 2-(Chloromethyl)benzonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Addition of Electrophile: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide. To this suspension, add a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in a minimal amount of anhydrous DMF dropwise.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methylene (-CH₂-) | ~5.2 - 5.4 | Singlet (s) | 2H |

| Aromatic (Phenoxy group) | ~6.9 - 7.4 | Multiplet (m) | 5H |

| Aromatic (Benzonitrile ring) | ~7.4 - 7.8 | Multiplet (m) | 4H |

The methylene protons are expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent oxygen atom and the benzonitrile ring. The aromatic protons of the phenoxy and benzonitrile rings will likely appear as complex multiplets in the aromatic region.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | ~70 - 75 |

| Nitrile (-C≡N) | ~117 - 119 |

| Quaternary Carbon (C-CN) | ~110 - 115 |

| Aromatic Carbons | ~120 - 160 |

The methylene carbon will be significantly downfield due to the attached oxygen. The nitrile carbon is also a characteristic downfield signal. The aromatic region will show a number of signals corresponding to the different carbon environments in the two aromatic rings.

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | ~2220 - 2240 | Strong, sharp |

| C-O-C (Ether stretch) | ~1230 - 1270 (asymmetric) | Strong |

| C-O-C (Ether stretch) | ~1020 - 1075 (symmetric) | Medium |

| C-H (Aromatic) | ~3030 - 3100 | Medium to weak |

| C=C (Aromatic) | ~1450 - 1600 | Medium to weak |

The most characteristic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group.[9] The asymmetric C-O-C stretch of the ether linkage is also expected to be a prominent feature.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 209 should be observable. Key fragmentation pathways would likely involve:

-

Benzylic cleavage: Cleavage of the C-O bond to generate a stable 2-cyanobenzyl cation (m/z = 116) or a phenoxy radical.

-

Formation of a tropylium ion: The 2-cyanobenzyl cation could potentially rearrange.

-

Loss of formaldehyde (CH₂O): A common fragmentation pathway for benzyl ethers.[10]

The fragmentation pattern would provide valuable structural confirmation.

Potential Applications and Fields of Research

While the specific biological activity of this compound has not been reported, its structural motifs are present in molecules with known pharmacological and materials science applications.

Medicinal Chemistry

-

Benzonitrile Derivatives: The benzonitrile moiety is a key component in numerous pharmaceuticals.[11] It can act as a bioisostere for other functional groups and participate in hydrogen bonding and other interactions with biological targets.[12]

-

Phenoxymethyl Group: The phenoxymethyl group is present in compounds with a range of biological activities, including antibiotics like phenoxymethylpenicillin.[13]

The combination of these two groups in this compound makes it an interesting scaffold for the design of novel therapeutic agents.

Materials Science

Benzonitrile derivatives are utilized in the development of liquid crystals, polymers, and optoelectronic materials due to their electronic properties.[11] The polarity and rigidity of the benzonitrile group can influence the material properties.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on the hazards associated with its constituent functional groups, it should be considered harmful if swallowed or in contact with skin.[14][15] A thorough review of the Safety Data Sheet (SDS) is recommended before handling.

Conclusion

This compound is a molecule with significant potential for further investigation in both medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles and data from analogous compounds. The proposed synthetic protocol offers a practical starting point for its preparation, and the predicted spectroscopic data will aid in its identification and characterization. Further research into the biological activities and material properties of this compound is warranted to fully explore its potential applications.

References

-

PubChem. This compound. [Link]

-

BYJU'S. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Journal of the Chemical Society of Pakistan, 34(5), 1245-1249.

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

-

NIST. Benzonitrile. [Link]

-

MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

-

The Royal Children's Hospital Melbourne. About your medication PHENOXYMETHYLPENICILLIN OR AMOXYCILLIN. [Link]

-

DrugBank. Phenoxymethylpenicillin. [Link]

-

Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS. [Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 8. brieflands.com [brieflands.com]

- 9. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 10. Fenoxymethylpenicillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents [patents.google.com]

- 14. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 2-(Phenoxymethyl)benzonitrile: An In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of every compound is paramount. This guide provides an in-depth technical overview of the safety considerations for 2-(Phenoxymethyl)benzonitrile, a molecule of interest in various research and development endeavors. Drawing upon established safety data for the parent benzonitrile structure and specific classifications for the target compound, this document aims to equip laboratory personnel with the knowledge to handle this chemical responsibly and mitigate potential risks.

Understanding the Hazard Profile

GHS Classification and Hazard Statements

Based on aggregated data, this compound is classified with significant acute toxicity, as well as skin and eye irritation potential.[1] The Globally Harmonized System (GHS) classification provides a universal framework for understanding these hazards.

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 2 / 4 | H330/H332: Fatal or Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Note: The presence of multiple categories for acute toxicity indicates that the hazard level may vary depending on the data source.

These classifications underscore the critical need for stringent safety protocols to prevent exposure. The primary routes of concern are ingestion, skin contact, and inhalation.[2]

Proactive Risk Mitigation Strategies

A proactive approach to safety is essential when working with potentially hazardous compounds. This involves a multi-layered strategy encompassing engineering controls, appropriate personal protective equipment, and meticulous handling procedures.

The Hierarchy of Controls

The hierarchy of controls is a fundamental concept in laboratory safety, prioritizing the most effective measures to reduce risk.

Caption: Hierarchy of controls for managing risks associated with this compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[3] This is crucial to prevent the inhalation of any vapors or aerosols. All manipulations, including weighing and transferring, should be performed within the fume hood.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure.

-

Hand Protection: Chemical-resistant gloves are mandatory. Given the potential for skin absorption, double gloving is recommended.[3] Gloves must be inspected before use and changed immediately if contaminated.[4]

-

Eye Protection: Chemical splash goggles are essential to protect against splashes and vapors.[5][6]

-

Skin and Body Protection: A lab coat should be worn at all times.[3] In cases of potential significant exposure, additional protective clothing may be necessary.[5]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator should be used.[5]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents and exposure.

Experimental Workflow:

Caption: A typical workflow for the safe handling and storage of this compound.

Key Handling and Storage Practices:

-

Avoid Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[5][6] Reaction with strong acids can produce highly toxic hydrogen cyanide gas.[2]

-

Prevent Ignition: Keep away from heat, sparks, and open flames as benzonitrile is a combustible liquid.[5][7]

-

Proper Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][6] Contaminated clothing should be removed and washed before reuse.[5]

Emergency Response and First Aid

In the event of an exposure or spill, a rapid and informed response is crucial. All personnel working with this compound should be familiar with emergency procedures.

In Case of Exposure

Immediate action is critical. The effects of cyanide poisoning can be rapid.[8]

-

General Advice: Remove the individual from the source of contamination immediately.[3] Call for emergency medical assistance.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8][9] Do not use mouth-to-mouth resuscitation.[8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3][5]

-

Ingestion: If the person is conscious, rinse their mouth with water.[7] Do not induce vomiting. Seek immediate medical attention.[7]

Emergency Response Decision Tree:

Caption: A decision-making workflow for responding to an exposure incident.

Fire-Fighting Measures

Benzonitrile is a combustible liquid.[5][7][10] In case of a fire involving this compound:

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.[5][6] Do not use a heavy water stream.[6]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures

In the event of a spill:

-

Evacuate: Evacuate unnecessary personnel from the area.[6]

-

Ventilate: Ensure adequate ventilation.[5]

-

Contain: Absorb the spill with an inert material such as sand, earth, or vermiculite.[2][5]

-

Collect: Place the absorbed material into a suitable, labeled container for disposal.[2][6]

-

Decontaminate: Clean the spill area thoroughly.

Toxicological and Physicochemical Profile

Toxicological Summary

Exposure to high levels of benzonitrile can cause severe symptoms, including respiratory distress, convulsions, coma, and death.[5] Lower exposures may lead to dizziness, headache, and nausea.[5] The substance can be absorbed through the skin, by inhalation, and through ingestion.[2] The effects of exposure may be delayed.[2]

Physicochemical Properties

While specific data for this compound is limited, benzonitrile is a colorless liquid with a characteristic almond-like odor.[2] It is important to note that the addition of the phenoxymethyl group will alter the physical properties such as boiling point, melting point, and solubility.

Conclusion

While this compound presents significant health hazards, a thorough understanding of its potential risks and the implementation of stringent safety protocols can ensure its safe handling in a research and development setting. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, scientists can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

-

Monash University. (2022). First aid for cyanide exposure - OHS Information Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

-

New Jersey Department of Health. (2000). HAZARD SUMMARY - Benzonitrile. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (n.d.). ICSC 1103 - BENZONITRILE. Retrieved from [Link]

-

Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

-

Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenoxybenzonitrile. PubChem. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024). Cyanide | Chemical Emergencies. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

-

Medscape. (2025). Cyanide Toxicity Treatment & Management. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

Sources

- 1. 2-Phenoxybenzonitrile | C13H9NO | CID 12548616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. lobachemie.com [lobachemie.com]

- 7. vigon.com [vigon.com]

- 8. monash.edu [monash.edu]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. fishersci.com [fishersci.com]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Theoretical Properties of 2-(Phenoxymethyl)benzonitrile

This guide offers a comprehensive exploration of the theoretical properties, synthesis, and potential applications of this compound, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with computational insights to provide a robust understanding of this versatile chemical scaffold.

This compound is an aromatic compound featuring a benzonitrile core linked to a phenoxy group through a methylene ether bridge. This unique arrangement of a polar nitrile group, a flexible ether linkage, and two aromatic rings imparts a distinct set of chemical characteristics that are valuable for molecular design.

The fundamental properties of the parent compound, 2-phenoxybenzonitrile, are well-documented and provide a baseline for understanding our target molecule.

Table 1: Physicochemical Properties of 2-Phenoxybenzonitrile (Analogue)

| Property | Value | Source |

| IUPAC Name | 2-phenoxybenzonitrile | PubChem[1] |

| CAS Number | 6476-32-0 | PubChem[1] |

| Molecular Formula | C₁₃H₉NO | PubChem[1] |

| Molecular Weight | 195.22 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2C#N | PubChem[1] |

For the target molecule, this compound (C₁₄H₁₁NO), the molecular weight is approximately 209.24 g/mol . Other physical properties are expected to be similar to related benzyl phenyl ether and benzonitrile derivatives.

Synthesis Pathway and Mechanistic Insight

The most logical and efficient route for synthesizing this compound is the Williamson Ether Synthesis . This classic organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[2]

In this context, the synthesis proceeds by reacting the sodium salt of phenol (sodium phenoxide) with 2-(bromomethyl)benzonitrile. The phenoxide ion acts as the nucleophile, attacking the electrophilic methylene carbon of 2-(bromomethyl)benzonitrile and displacing the bromide leaving group.[2][3]

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Preparation of Sodium Phenoxide: To a solution of phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) at 0 °C.

-

Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating the complete formation of sodium phenoxide.

-

Nucleophilic Substitution: Add a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise to the phenoxide solution.

-

Reaction Completion: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Characterization (Theoretical)

The structural features of this compound give rise to a predictable spectroscopic signature.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Methylene Protons (-CH₂-) | ~5.2 ppm (singlet) | Protons on a carbon adjacent to two electronegative atoms (oxygen and an aromatic ring). |

| Aromatic Protons | 7.0 - 7.8 ppm (multiplets) | Complex overlapping signals from the nine protons on the two distinct aromatic rings. | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | ~118 ppm | Characteristic chemical shift for nitrile carbons. |

| Methylene Carbon (-CH₂-) | ~70 ppm | Carbon in an ether linkage, shifted downfield by the adjacent oxygen. | |

| Aromatic Carbons | 115 - 160 ppm | Multiple signals corresponding to the various aromatic carbons. | |

| IR Spectroscopy | Nitrile Stretch (C≡N) | 2220 - 2240 cm⁻¹ | Strong, sharp absorption characteristic of the nitrile functional group.[4][5] |

| Ether Stretch (C-O-C) | 1200 - 1250 cm⁻¹ (asymmetric) | Strong absorption from the aryl-alkyl ether linkage. | |

| Aromatic C-H Stretch | >3000 cm⁻¹ | Characteristic C-H stretching vibrations for sp² hybridized carbons. | |

| Mass Spec. | Molecular Ion (M⁺) | ~209.1 m/z | Corresponds to the molecular weight of the compound (C₁₄H₁₁NO). |

Computational Analysis and Theoretical Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and electronic properties of molecules like this compound.[6][7][8]

Molecular Orbitals and Reactivity

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is expected to be localized primarily on the electron-rich phenoxy ring, making it the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the electron-deficient benzonitrile ring, particularly on the nitrile group, marking it as the primary site for nucleophilic attack.[6]

-

Molecular Electrostatic Potential (MEP): An MEP map would visually confirm these predictions. A region of high negative potential (red/yellow) would be expected around the nitrile nitrogen and the ether oxygen, indicating nucleophilic character. A region of positive potential (blue) would likely be found on the nitrile carbon and the methylene protons, indicating electrophilic character.

Reactivity Predictions

The electronic nature of the substituents dictates the overall reactivity. The nitrile group is strongly electron-withdrawing, which deactivates the benzonitrile ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The phenoxymethyl group is an overall electron-donating group, which would activate the other phenyl ring towards electrophilic substitution, likely directing ortho- and para-.

Caption: Relationship between electronic structure and predicted chemical reactivity.

Potential Applications in Drug Discovery and Research

Benzonitrile and its derivatives are crucial building blocks in the synthesis of pharmaceuticals.[9][10][11] The nitrile group is a versatile pharmacophore that can participate in key binding interactions with biological targets and serves as a precursor to other functional groups.[12]

-

Scaffold for Kinase Inhibitors: The diaryl ether or related structures are common motifs in kinase inhibitors. This compound could serve as an intermediate for synthesizing compounds that target specific enzyme active sites in cancer therapy.[13]

-

Antitumor Agents: Various benzonitrile compounds have demonstrated significant antitumor activity.[9] This scaffold can be elaborated to explore new chemical space for developing novel anticancer drugs.

-

Photoactive Materials: The combination of nitrile and ether groups can contribute to UV absorption properties, making such molecules candidates for research into photoactive compounds.[13]

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][17]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. Keep the container tightly closed.[15][17]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse with plenty of water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[17][18]

Conclusion

This compound is a molecule with significant theoretical and practical importance. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. Its electronic properties, characterized by distinct electrophilic and nucleophilic regions, make it a versatile intermediate for further chemical modification. The presence of the benzonitrile motif suggests considerable potential for its application as a scaffold in the design of novel therapeutic agents and functional materials. This guide provides a foundational understanding for researchers looking to exploit the properties of this valuable compound.

References

-

MySkinRecipes. 2-(2-(Hydroxymethyl)phenoxy)benzonitrile. [Link]

- Google Patents.

- Google Patents.

-

Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Benzonitrile: Human health tier II assessment. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12548616, 2-Phenoxybenzonitrile. [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22688268, 2-[(2-Phenylphenoxy)methyl]benzonitrile. [Link]

- Google Patents. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.

- Google Patents. US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.

-

ResearchGate. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]

-

PubMed Central. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. [Link]

-

National Center for Biotechnology Information. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

-

ScienceDirect. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

- Google Patents.

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. [Link]

-

Pharmaffiliates. CAS No : 100-47-0| Product Name : Benzonitrile. [Link]

-

BMRB. bmse000284 Benzonitrile. [Link]

-

National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

-

PubMed. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]

-

Appchem. Benzonitrile, 2-(4-methylphenoxy)- | 79365-05-2. [Link]

-

MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

National Center for Biotechnology Information. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]

-

National Institute of Standards and Technology. Benzonitrile - NIST WebBook. [Link]

-

MDAT. Benzonitrile | C 7 H 5 N | MD Topology | NMR | X-Ray. [Link]

-

PubMed Central. Mass spectrometry of dendrimers. [Link]

Sources

- 1. 2-Phenoxybenzonitrile | C13H9NO | CID 12548616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzonitrile [webbook.nist.gov]

- 6. esisresearch.org [esisresearch.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 10. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(2-(Hydroxymethyl)phenoxy)benzonitrile [myskinrecipes.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. lobachemie.com [lobachemie.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Phenoxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of organic molecules is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive window into the intricate architecture of molecules, revealing the connectivity of atoms and the nature of their chemical bonds. This guide offers an in-depth exploration of the spectroscopic properties of 2-(Phenoxymethyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to not only present the data but to also provide the underlying scientific principles and practical considerations for acquiring and interpreting these spectra. This document is designed to be a self-contained resource, empowering researchers to confidently identify and characterize this and similar molecular entities.

Molecular Structure and Spectroscopic Overview

This compound (C₁₄H₁₁NO) is an aromatic compound featuring a benzonitrile moiety linked to a phenyl group through an ether linkage via a methylene bridge. This unique combination of functional groups—a nitrile, an ether, and two aromatic rings—gives rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectral data.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

This guide will systematically dissect the following spectroscopic data:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the number and types of protons and their neighboring environments.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the number and types of carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the nucleophilic substitution reaction between 2-cyanobenzyl chloride and phenol.[1] This reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in DMF.

-

Addition of Alkylating Agent: To the stirred solution, add 2-cyanobenzyl chloride (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-